molecular formula C13H17Cl2NO B3229880 [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol CAS No. 1289388-45-9

[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol

Cat. No.: B3229880
CAS No.: 1289388-45-9
M. Wt: 274.18 g/mol
InChI Key: BVNKVBVIAXFGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol” is a chemical compound . It is related to the class of compounds known as piperidines . Piperidines are a class of organic compounds that contain a piperidine ring, a heterocyclic ring of five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of “this compound” could involve several steps. The synthesis of related compounds involves chlorination reactions and hydrolysis reactions . For example, 2,6-dichlorobenzaldehyde, a related compound, is synthesized by performing a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and depend on the conditions and reagents used. For instance, related compounds like 1,3,5-triazine derivatives exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. Information like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be obtained .

Properties

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNKVBVIAXFGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 3
Reactant of Route 3
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 4
Reactant of Route 4
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 5
Reactant of Route 5
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.